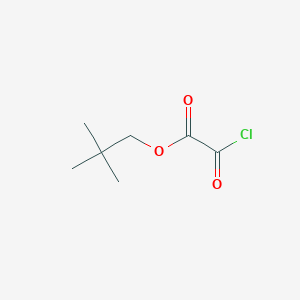

Neopentyl 2-chloro-2-oxoacetate

Description

Neopentyl 2-chloro-2-oxoacetate is an organic compound with the molecular formula C7H11ClO3 and a molecular weight of 178.61 g/mol . This compound is characterized by the presence of a neopentyl group attached to a 2-chloro-2-oxoacetate moiety. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Properties

IUPAC Name |

2,2-dimethylpropyl 2-chloro-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c1-7(2,3)4-11-6(10)5(8)9/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQMQMYLDVISCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC(=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599083 | |

| Record name | 2,2-Dimethylpropyl chloro(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209848-82-8 | |

| Record name | 2,2-Dimethylpropyl chloro(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Neopentyl 2-chloro-2-oxoacetate typically involves the reaction of neopentyl alcohol with 2-chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production methods for Neopentyl 2-chloro-2-oxoacetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically cooled to control the exothermic reaction and prevent side reactions .

Chemical Reactions Analysis

Types of Reactions: Neopentyl 2-chloro-2-oxoacetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

Substitution Reactions: The major products are substituted neopentyl esters.

Hydrolysis: The major products are neopentyl alcohol and 2-chloroacetic acid.

Reduction: The major product is neopentyl 2-chloro-2-hydroxyacetate.

Scientific Research Applications

Pharmaceutical Applications

Neopentyl 2-chloro-2-oxoacetate has been investigated for its potential in medicinal chemistry, particularly as a precursor for the synthesis of biologically active compounds.

- Synthesis of Antiviral Agents : The compound serves as an intermediate in the synthesis of novel antiviral agents targeting viruses such as HIV and HCV. Its derivatives have shown promise in inhibiting viral replication by interfering with critical viral processes, including capsid assembly and maturation .

- β-Amyloid Inhibition : Research indicates that compounds derived from neopentyl 2-chloro-2-oxoacetate may inhibit the release and synthesis of β-amyloid peptides, which are implicated in Alzheimer's disease. This suggests potential therapeutic applications in neurodegenerative disease management .

Chemical Synthesis

Neopentyl 2-chloro-2-oxoacetate is valuable as a building block in organic synthesis due to its reactive chloroacetate group.

- Reagent for Alkylation : The compound can be used in alkylation reactions to introduce neopentyl groups into various substrates, enhancing their solubility and biological activity.

- Synthesis of Chiral Compounds : It has been employed in asymmetric synthesis methodologies, allowing for the production of chiral intermediates that are crucial in drug development .

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of polymers.

- Monomer for Polymerization : Neopentyl 2-chloro-2-oxoacetate can be utilized as a monomer in the manufacture of plastic products. Its incorporation into polymer chains can improve material properties such as flexibility and thermal stability .

Case Study 1: Antiviral Development

A study on the synthesis of antiviral agents highlighted the use of neopentyl 2-chloro-2-oxoacetate as a precursor for compounds that inhibit HIV replication. The synthesized compounds demonstrated effective inhibition of viral activity in vitro, paving the way for further clinical evaluations.

Case Study 2: Alzheimer's Research

In research focused on Alzheimer's disease, derivatives of neopentyl 2-chloro-2-oxoacetate were shown to inhibit β-amyloid peptide release. This finding suggests that such compounds could be developed into therapeutic agents aimed at slowing disease progression.

Data Table: Summary of Applications

| Application Area | Specific Use | Potential Impact |

|---|---|---|

| Pharmaceutical Development | Synthesis of antiviral agents | Inhibition of viral replication |

| β-Amyloid peptide inhibition | Potential treatment for Alzheimer's disease | |

| Chemical Synthesis | Alkylation reagent | Introduction of neopentyl groups |

| Asymmetric synthesis | Production of chiral intermediates | |

| Material Science | Monomer for plastics | Improved material properties |

Mechanism of Action

The mechanism of action of Neopentyl 2-chloro-2-oxoacetate involves its reactivity with nucleophiles due to the presence of the electrophilic carbonyl carbon and the chlorine atom. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. Additionally, the carbonyl group can participate in reduction reactions, leading to the formation of alcohols .

Comparison with Similar Compounds

Ethyl 2-chloro-2-oxoacetate: Similar structure but with an ethyl group instead of a neopentyl group.

Methyl 2-chloro-2-oxoacetate: Similar structure but with a methyl group instead of a neopentyl group.

Isopropyl 2-chloro-2-oxoacetate: Similar structure but with an isopropyl group instead of a neopentyl group.

Uniqueness: Neopentyl 2-chloro-2-oxoacetate is unique due to the presence of the bulky neopentyl group, which can influence the reactivity and steric properties of the compound. This can lead to different reaction outcomes and selectivity compared to its smaller counterparts .

Biological Activity

Neopentyl 2-chloro-2-oxoacetate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

Neopentyl 2-chloro-2-oxoacetate is an ester derivative featuring a chlorinated acetic acid moiety. Its structure can be represented as follows:

This compound's chemical characteristics allow it to participate in various biochemical reactions, influencing enzyme activities and cellular processes.

The biological activity of neopentyl 2-chloro-2-oxoacetate is primarily attributed to its ability to interact with specific enzymes and proteins. It has been noted for:

- Enzyme Inhibition : The compound may inhibit certain key enzymes involved in metabolic pathways, potentially leading to altered cellular signaling and gene expression.

- Cellular Effects : Studies suggest that it can impact cell cycle regulation and apoptosis, indicating its potential role in therapeutic applications against cancers or other proliferative diseases.

Biological Activity Overview

Neopentyl 2-chloro-2-oxoacetate exhibits a range of biological activities, which can be summarized in the following table:

Antimicrobial Activity

In one study, neopentyl 2-chloro-2-oxoacetate was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound showed significant antimicrobial activity, particularly against Gram-positive bacteria. This suggests its potential utility in developing new antimicrobial agents in response to rising antibiotic resistance.

Cytotoxic Effects

Research has shown that neopentyl 2-chloro-2-oxoacetate exhibits cytotoxic effects on various cancer cell lines. The IC50 values ranged from to M, indicating a potent effect on cell viability. Notably, these compounds demonstrated higher cytotoxicity under nitrogen conditions compared to air, suggesting an environmental influence on their efficacy .

Anti-inflammatory Potential

Another study explored the anti-inflammatory properties of related compounds, highlighting how structural modifications can enhance biological activity. Neopentyl 2-chloro-2-oxoacetate's structural features may contribute to its ability to modulate inflammatory responses by affecting the expression of key inflammatory markers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.